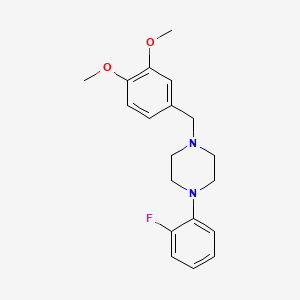
methyl N-(4-methoxy-3-nitrobenzoyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(4-methoxy-3-nitrobenzoyl)glycinate, commonly known as MNNG, is a chemical compound that has been widely used in scientific research applications. It is a derivative of glycine and is primarily used as a mutagen to induce DNA damage in cells.
作用機序
MNNG induces DNA damage by alkylating the guanine base in DNA. The alkylation of guanine leads to the formation of O6-methylguanine, which can mispair with thymine during DNA replication. This mispairing can lead to mutations in the DNA sequence. MNNG can also induce DNA strand breaks and crosslinks, which can further contribute to DNA damage.
Biochemical and Physiological Effects:
MNNG-induced DNA damage can have a range of biochemical and physiological effects. It can lead to mutations in the DNA sequence, which can alter gene expression and protein function. MNNG-induced DNA damage can also activate DNA repair pathways, which can lead to changes in cell cycle progression and apoptosis. Additionally, MNNG-induced DNA damage can contribute to the development of cancer.
実験室実験の利点と制限
MNNG is a widely used mutagen in scientific research due to its ability to induce DNA damage. It is relatively easy to synthesize and has a high mutagenic potency. However, MNNG has some limitations for lab experiments. It can be toxic to cells at high concentrations and can induce DNA damage in non-targeted regions of the genome. Additionally, MNNG-induced DNA damage can be difficult to quantify and can vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on MNNG. One area of research is the development of new methods for quantifying MNNG-induced DNA damage. Another area of research is the study of the effects of MNNG-induced DNA damage on specific genes and proteins. Additionally, there is a need for further research on the mechanisms of MNNG-induced mutagenesis and carcinogenesis. Finally, there is a need for research on the development of new mutagens with higher specificity and lower toxicity than MNNG.
合成法
MNNG can be synthesized by the reaction of 4-methoxy-3-nitrobenzoyl chloride with glycine methyl ester hydrochloride in the presence of a base such as triethylamine. The reaction yields MNNG as a yellow solid with a melting point of 138-139°C.
科学的研究の応用
MNNG is widely used in scientific research for its ability to induce DNA damage in cells. It is commonly used to study the mechanisms of mutagenesis and carcinogenesis. MNNG has been used to induce mutations in bacterial, yeast, and mammalian cells. It has also been used to study the effects of DNA damage on cell cycle progression, DNA repair, and apoptosis.
特性
IUPAC Name |
methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-18-9-4-3-7(5-8(9)13(16)17)11(15)12-6-10(14)19-2/h3-5H,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTVNDZNTWPWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5741907.png)
![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B5741913.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5741917.png)
![N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5741925.png)

![1-[(2-tert-butylphenoxy)acetyl]pyrrolidine](/img/structure/B5741947.png)
![2-[(4-methoxybenzyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5741948.png)




![5,5-dimethyl-3-[2-(5-methyl-2-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5741995.png)
![N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5742002.png)
